Sodium indigo sulfonate
Overview
Description
Sodium indigo sulfonate, also known as indigotindisulfonate sodium or indigo carmine, is an organic salt derived from indigo by aromatic sulfonation. This compound is characterized by its vibrant blue color and is widely used in various industries, including food, cosmetics, and medicine. It is soluble in water and has the chemical formula C₁₆H₈N₂Na₂O₈S₂ .
Mechanism of Action
Target of Action
Sodium indigo sulfonate, also known as indigotindisulfonate sodium or indigo carmine , is primarily used in clinical medicine to determine the patency of the urinary collecting system . Its main application is localizing and visualizing ureteral orifices during cystoscopy and ureteral catheterization procedures .
Mode of Action
The compound is administered intravenously, and its blue color is detectable at the ureteral orifices approximately 4-9 minutes after administration . This enables easier visualization for accuracy during medical procedures . Although initially acknowledged as pharmacologically inert, its use has been associated with cardiovascular effects .
Pharmacokinetics
This compound is excreted largely by the kidneys, retaining its blue color during passage through the body . Elimination of the dye begins soon after injection, appearing in the urine within 10 minutes in average cases . The biological half-life is 4 to 5 minutes following intravenous injection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may interfere with light absorption and pulse oximetric methods . .
Biochemical Analysis
Cellular Effects
It is used in clinical medicine to determine patency of the urinary collecting system, and to assist in specific surgical procedures such as cystourethroscopy .
Molecular Mechanism
It is known that the compound is soluble in water due to the sulfonation process .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Sulfonates, including Sodium indigo sulfonate, are involved in various metabolic pathways. Sulfur for biosynthetic processes is derived from the assimilation of inorganic sulfate by plants and bacteria .
Transport and Distribution
It is known that sulfonates are ubiquitous and can be present in sufficient concentrations to constitute toxicity problems to aquatic organisms .
Subcellular Localization
It is known that sulfonates are involved in the organotrophic growth of organisms and much of their metabolism takes place in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium indigo sulfonate is synthesized through the sulfonation of indigo. The process involves the reaction of indigo with sulfuric acid, resulting in the formation of indigotindisulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where indigo is treated with concentrated sulfuric acid under controlled temperatures. The resulting indigotindisulfonic acid is then neutralized with sodium hydroxide, followed by purification steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium indigo sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isatin-5-sulfonic acid.
Reduction: It can be reduced to a colorless leuco form.
Substitution: It can participate in substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Isatin-5-sulfonic acid.
Reduction: Leuco indigo.
Substitution: Various substituted indigo derivatives.
Scientific Research Applications
Sodium indigo sulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indigo: The parent compound from which sodium indigo sulfonate is derived.
Isatin: An oxidation product of indigo.
Indirubin: A structural isomer of indigo with similar dyeing properties.
Uniqueness: This property makes it more versatile and easier to use in aqueous solutions compared to its parent compound, indigo .
Properties
IUPAC Name |
sodium;3-hydroxy-2-(3-oxoindol-2-yl)-1H-indole-5-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S.Na/c19-15-9-3-1-2-4-11(9)17-13(15)14-16(20)10-7-8(24(21,22)23)5-6-12(10)18-14;/h1-7,18,20H,(H,21,22,23);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCACJFXVQGNOU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N2NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181838 | |
Record name | Sodium indigo sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27414-69-3 | |
Record name | Sodium indigo sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium indigo sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM INDIGO SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91197VC7OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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